molecular formula C10H11FO3 B1404034 4-Fluoro-2-isopropoxybenzoic acid CAS No. 1369833-85-1

4-Fluoro-2-isopropoxybenzoic acid

Cat. No.: B1404034
CAS No.: 1369833-85-1
M. Wt: 198.19 g/mol
InChI Key: GULSFJYUOQECQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluorine atom at the fourth position and an isopropoxy group at the second position on the benzoic acid ring

Preparation Methods

One common synthetic route includes the reaction of 4-fluorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and purity.

Chemical Reactions Analysis

4-Fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-isopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-isopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The isopropoxy group may influence the compound’s solubility and overall bioavailability .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-isopropoxybenzoic acid include:

The uniqueness of this compound lies in the combination of the fluorine and isopropoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-fluoro-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULSFJYUOQECQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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